molecular formula C10H10F2N2O3 B8421136 4-(3,5-Difluoro-4-nitro-phenyl)-morpholine

4-(3,5-Difluoro-4-nitro-phenyl)-morpholine

Cat. No.: B8421136
M. Wt: 244.19 g/mol
InChI Key: QCFJPJLUWBSMRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-Difluoro-4-nitro-phenyl)-morpholine is a useful research compound. Its molecular formula is C10H10F2N2O3 and its molecular weight is 244.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10F2N2O3

Molecular Weight

244.19 g/mol

IUPAC Name

4-(3,5-difluoro-4-nitrophenyl)morpholine

InChI

InChI=1S/C10H10F2N2O3/c11-8-5-7(13-1-3-17-4-2-13)6-9(12)10(8)14(15)16/h5-6H,1-4H2

InChI Key

QCFJPJLUWBSMRZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=C(C(=C2)F)[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,4,6-Trifluoronitrobenzene (4.95 g) and potassium carbonate (4.63 g) were mixed in dry dimethyl sulfoxide (40 mL) and cooled to 10° C. under argon. Morpholine (2.56 mL) was added and the reaction mixture was allowed to warm to 25° C. and stirred under argon for 16 hours. The reaction mixture was concentrated in vacuo Brine (50 mL) was added and the product was extracted with ethyl acetate (3×50 mL). The combined organic phases were dried over magnesium sulfate and concentrated in vacuo). The crude material was purified by flash chromatography to furnish 2.49 g (37% yield) of the title compound as a yellow solid. 1H NMR (500 MHz, DMSO-d6): 3.43 (t, 4H), 3.69 (t, 4H), 6.87 (d, 2H).
Quantity
4.95 g
Type
reactant
Reaction Step One
Quantity
4.63 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.56 mL
Type
reactant
Reaction Step Two
Yield
37%

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